

Comparative Analysis of QR-6401 ADME Properties

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Compound of Interest		
Compound Name:	QR-6401	
Cat. No.:	B10856290	Get Quote

In the landscape of targeted cancer therapies, the development of selective cyclin-dependent kinase 2 (CDK2) inhibitors holds significant promise, particularly for overcoming resistance to existing CDK4/6 inhibitors. **QR-6401**, a novel macrocyclic CDK2 inhibitor, has demonstrated potent anti-tumor activity. A critical aspect of its preclinical evaluation lies in its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which dictates its potential as a viable oral therapeutic. This guide provides a comparative analysis of the ADME properties of **QR-6401** with two established CDK4/6 inhibitors, Palbociclib and Ribociclib, supported by available preclinical data.

Executive Summary

QR-6401 exhibits promising ADME properties in preclinical models, characterized by good oral bioavailability and metabolic stability. When compared to the approved CDK4/6 inhibitors Palbociclib and Ribociclib, **QR-6401**'s profile suggests it has the potential to be an effective orally administered agent. This analysis delves into the quantitative ADME data, the experimental methodologies used to obtain this data, and a visual representation of a key experimental workflow.

Comparative ADME Data

The following table summarizes the key pharmacokinetic parameters of **QR-6401**, Palbociclib, and Ribociclib in preclinical species (rat and mouse). This direct comparison allows for an objective assessment of their relative ADME profiles.



Parameter	QR-6401 (Rat)	QR-6401 (Mouse)	Palbociclib (Rat)	Ribociclib (Rat)
Dose (mg/kg)	5 (PO)	20, 100 (PO)	10 (PO)	50 (PO)
Bioavailability	50	-	18.8	34.5
Cmax (ng/mL)	-	758 (at 20 mg/kg), 5587 (at 100 mg/kg)	580	3580
Tmax (h)	-	-	5.3	2.0
AUC (ng·h/mL)	-	-	4860	25800
Clearance (mL/min/kg)	Rapid	-	34.3	High (3.1 L/h/kg)
Volume of Distribution (L/kg)	Moderate	-	19.3	Extensive
Plasma Protein Binding	Acceptable	Acceptable	-	Moderate
Metabolic Stability	Good intrinsic stability	Good intrinsic stability	-	Extensively metabolized

Data for **QR-6401** is sourced from Yu et al., ACS Med Chem Lett. 2023.[1] Data for Palbociclib and Ribociclib are compiled from publicly available preclinical data.

Experimental Protocols

The determination of the ADME properties of these compounds relies on standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.



Objective: To determine the intrinsic clearance of the test compound.

Methodology:

- Preparation of Reagents:
 - Test compound stock solution (e.g., 10 mM in DMSO).
 - Pooled liver microsomes (human, rat, or mouse) are thawed on ice.
 - Phosphate buffer (e.g., 100 mM, pH 7.4).
 - NADPH regenerating system (cofactor for enzymatic reactions).
 - Internal standard solution for analytical quantification.
 - Quenching solution (e.g., cold acetonitrile) to stop the reaction.
- Incubation:
 - The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C.
 - The reaction is initiated by the addition of the NADPH regenerating system.
 - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Sample Processing:
 - The reaction in each aliquot is terminated by adding the cold quenching solution containing an internal standard.
 - The samples are centrifuged to precipitate proteins.
- Analysis:
 - The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
- Data Analysis:



- The percentage of the parent compound remaining at each time point is plotted against time.
- The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Mice

This study assesses the fate of a drug in a living organism after administration.

Objective: To determine key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, AUC, clearance, and volume of distribution.

Methodology:

- Animal Dosing:
 - Fasted mice are administered the test compound via oral gavage at a specific dose.
 - For intravenous administration (to determine absolute bioavailability), the compound is administered via tail vein injection.
- Blood Sampling:
 - Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
 - Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation:
 - Blood samples are centrifuged to separate plasma.
- Sample Analysis:
 - Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:

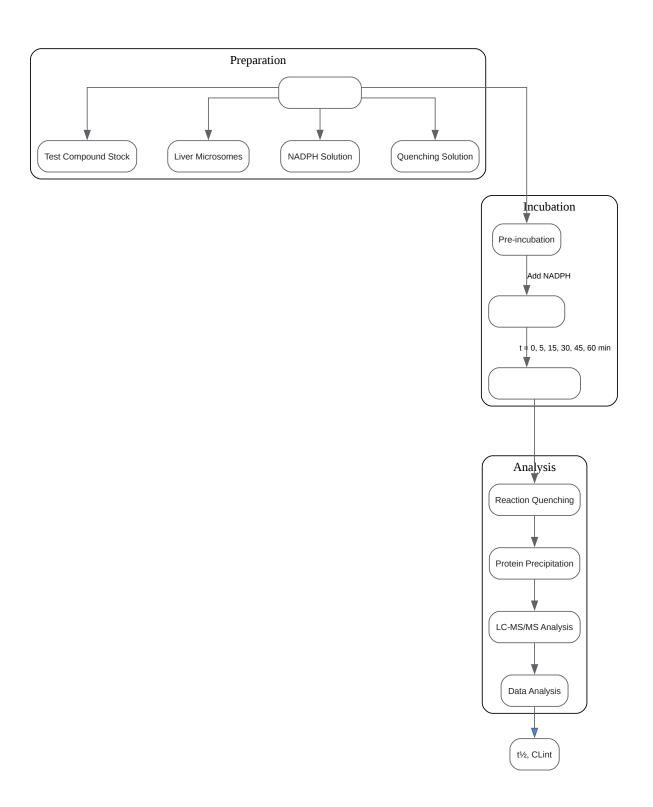


 Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.





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Caption: Workflow for an in vitro metabolic stability assay.



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References

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes |
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